2,5-Dichlorophenylthioglycolic acid

Beschreibung

Contextualization within Organochlorine Thioglycolic Acids and Aromatic Sulfur Compounds

2,5-Dichlorophenylthioglycolic acid is classified as an organochlorine compound due to the two chlorine atoms attached to its phenyl ring. Organochlorines are a broad class of synthetic chlorinated hydrocarbon derivatives used widely in agriculture and industry. nih.gov Many compounds in this category are recognized for their environmental persistence, slow degradation, and tendency to bioaccumulate. nih.gov Research into organochlorine compounds often focuses on their environmental fate and biological interactions, as they have been linked to a range of toxic effects. nih.govnih.gov

Simultaneously, the molecule is an aromatic sulfur compound, a diverse group of substances that play a crucial role in chemical synthesis and are valued as versatile reagents. britannica.com These compounds, which include thiols, thioethers, and sulfones, are integral to the global sulfur cycle and are subjects of extensive research, from petroleum chemistry to materials science. britannica.comacs.org The sulfur atom imparts unique chemical properties that are distinct from oxygen-containing analogues, enabling a wider range of chemical transformations. britannica.com Thioglycolic acid and its derivatives, for instance, are used as chain transfer agents in polymer production and for functionalizing nanoparticles. taylorandfrancis.commetu.edu.tr this compound thus represents a specific example where the characteristics of both organochlorine and aromatic sulfur compounds converge in a single molecular structure.

Rationale for Comprehensive Academic Investigation of this compound

The primary driver for academic and industrial interest in this compound is its function as a key intermediate in chemical manufacturing. Specifically, it has been identified as a valuable starting product for the synthesis of the pigment tetrachlorothioindigo. google.com This application situates the compound within the field of materials science and dye chemistry.

Furthermore, its well-defined structure, featuring a dichlorinated phenyl ring, a thioether linkage, and a carboxylic acid group, makes it a suitable model compound for a variety of research areas. Investigations can leverage this molecule to explore the reactivity of C-S bonds in the presence of electron-withdrawing halogen substituents, study the mechanisms of specific organic reactions, and develop new synthetic methodologies for creating complex, functionalized aromatic molecules. Its synthesis, often proceeding from 2,5-dichlorophenyldiazonium salts, provides a practical example for studying Sandmeyer-type reactions and subsequent condensation processes. google.com

Overview of Prior Research Domains Pertaining to Halogenated Aromatic Thioethers and Carboxylic Acids

The academic landscape surrounding this compound is informed by broader research into its constituent chemical motifs: halogenated aromatic thioethers and halogenated aromatic carboxylic acids.

Research into halogenated aromatic thioethers and related structures explores their synthesis and potential applications. A significant focus has been on the formation of the carbon-sulfur (C-S) bond, with metal-catalyzed reactions being a key area of development. nih.govacs.org Studies have also investigated the biological activities of related compounds; for example, halogenated thiosemicarbazones have been shown to be potent enzyme inhibitors. nih.gov These research avenues highlight the efforts to create and understand the properties of molecules containing both halogen and sulfur functionalities on an aromatic core.

The field of halogenated aromatic carboxylic acids is also well-established, with a primary focus on their utility as synthetic precursors. nih.gov These compounds are particularly valuable in decarboxylative halogenation reactions, which provide a method for producing aryl halides—fundamental building blocks in organic synthesis, especially for metal-mediated cross-coupling reactions. princeton.eduacs.org While these transformations can be challenging, they offer strategic routes to complex aromatic molecules that might be difficult to synthesize through direct halogenation. princeton.edunih.gov

Properties of this compound

The following table summarizes key physical and chemical properties of the compound.

| Property | Value |

| CAS Number | 6274-27-7 chemimpex.com |

| Molecular Formula | C₈H₆Cl₂O₂S chemimpex.com |

| Molecular Weight | 237.09 g/mol chemimpex.com |

| Appearance | White to light yellow powder/crystal chemimpex.comtcichemicals.com |

| Melting Point | 129 - 133 °C chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

| Solubility | Soluble in Alcohol chemicalbook.com |

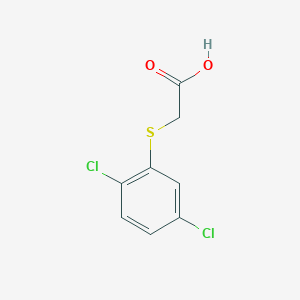

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXCTCEJFBLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064194 | |

| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-27-7 | |

| Record name | 2-[(2,5-Dichlorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-((2,5-dichlorophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2,5-Dichlorophenyl)thio]acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(2,5-dichlorophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,5-dichlorophenyl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Design, Synthesis, and Structural Functional Investigations of 2,5 Dichlorophenylthioglycolic Acid Derivatives

Systematic Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of 2,5-dichlorophenylthioglycolic acid is a prime site for chemical modification, enabling the synthesis of esters, amides, and other functional derivatives. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and binding affinity to biological targets or material surfaces.

Esterification of the carboxylic acid moiety is a common strategy to mask the acidity of the parent molecule, often leading to changes in solubility and membrane permeability. A widely used method for esterification under mild conditions is the Steglich esterification, which employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction proceeds at room temperature and is tolerant of a wide range of functional groups.

For example, the reaction of this compound with an alcohol in the presence of DCC and a catalytic amount of DMAP yields the corresponding ester. This method is highly efficient for creating a library of ester derivatives for further investigation. nih.gov The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester, releasing N,N'-dicyclohexylurea (DCU) as a byproduct.

Table 1: Representative Esterification of this compound

| Reactant 1 | Reactant 2 | Coupling System | Product | Yield (%) |

|---|---|---|---|---|

| 2,5-Dichlorophenyl- thioglycolic Acid | Methanol | DCC, DMAP | Methyl 2-((2,5-dichlorophenyl)thio)acetate | ~95 |

The formation of an amide bond from the carboxylic acid group is a cornerstone of medicinal chemistry, allowing for the creation of peptide conjugates and other complex amides. Similar to esterification, coupling agents such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate this transformation. elpub.ruekb.eg These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

This strategy is particularly valuable for conjugating this compound to amino acids or peptides, thereby creating novel hybrid molecules. elpub.ru The reaction conditions are generally mild, preserving the stereochemical integrity of the amino acid components. The resulting amide derivatives often exhibit unique biological activities stemming from the combined pharmacophores of the parent acid and the appended amino acid or peptide.

Table 2: Representative Amide Bond Formation with this compound

| Reactant 1 | Reactant 2 | Coupling System | Product | Yield (%) |

|---|---|---|---|---|

| 2,5-Dichlorophenyl- thioglycolic Acid | Glycine methyl ester | EDC, HOBt | Methyl 2-((2-((2,5-dichlorophenyl)thio)acetyl)amino)acetate | ~85 |

The this compound molecule possesses multiple potential coordination sites, namely the carboxylate oxygen atoms and the thioether sulfur atom, making it an interesting candidate for ligand design in coordination chemistry. researchgate.netomu.edu.tr Upon deprotonation, the carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The thioether sulfur, being a soft donor, can also interact with soft metal centers.

The synthesis of metal complexes with this ligand can be achieved by reacting a metal salt with this compound in a suitable solvent. The resulting coordination polymers or discrete complexes can exhibit interesting structural motifs and properties, such as catalytic activity or specific magnetic and optical characteristics. For instance, reaction with a copper(II) salt could potentially lead to the formation of a coordination polymer where the ligand bridges metal centers.

Table 3: Plausible Characterization Data for a Hypothetical Copper(II) Complex

| Complex | Ligand IR (C=O) (cm⁻¹) | Complex IR (COO⁻) (cm⁻¹) | Ligand UV-Vis λₘₐₓ (nm) | Complex UV-Vis λₘₐₓ (nm) |

|---|---|---|---|---|

| [Cu(2,5-Cl₂C₆H₃SCH₂COO)₂] | ~1700 | ~1600 (asym), ~1400 (sym) | ~260 | ~265, ~700 (d-d) |

Structural Modifications of the Thioether Linkage and Aromatic Core

Isosteric replacement of the sulfur atom in the thioether linkage with other atoms, such as oxygen (to form an ether) or selenium (to form a selenoether), can have a significant impact on the electronic structure of the molecule. Oxygen is more electronegative and smaller than sulfur, which would lead to a more polarized C-O bond compared to the C-S bond. This modification would also affect the geometry of the molecule, with a smaller C-O-C bond angle compared to the C-S-C angle. The synthesis of the oxygen isostere, 2,5-dichlorophenoxyacetic acid, can be achieved through the Williamson ether synthesis, by reacting 2,5-dichlorophenol (B122974) with an α-haloacetate in the presence of a base.

Table 4: Comparison of Isosteric Analogues of 2,5-Dichlorophenylacetic Acid Derivatives

| Compound | Heteroatom | Electronegativity of Heteroatom | Expected pKa |

|---|---|---|---|

| 2,5-Dichlorophenylthio glycolic acid | S | 2.58 | Lower |

| 2,5-Dichlorophenyloxy acetic acid | O | 3.44 | Higher |

For instance, comparing this compound with its 2,4-dichloro isomer reveals differences in their electronic and, consequently, their chemical properties. The 2,4-dichloro substitution pattern results in a different dipole moment and a different distribution of electron density across the aromatic ring compared to the 2,5-dichloro isomer. The synthesis of the 2,4-dichloro isomer can be accomplished by reacting 2,4-dichlorothiophenol with chloroacetic acid. researchgate.netomu.edu.tr These differences in electronic structure can be probed by various spectroscopic techniques and by measuring physical properties such as the acid dissociation constant (pKa). Such comparative studies are essential for fine-tuning the electronic properties of the molecule for specific applications.

Table 5: Comparison of Positional Isomers of Dichlorophenylthioglycolic Acid

| Isomer | Melting Point (°C) | Expected pKa | Key Spectroscopic Features |

|---|---|---|---|

| 2,5-Dichlorophenyl- thioglycolic acid | 133-135 | Lower | Distinct aromatic proton splitting pattern |

| 2,4-Dichlorophenyl- thioglycolic acid | 138-140 | Higher | Different aromatic proton splitting pattern |

Synthesis of Polymeric and Macromolecular Conjugates for Material Applications

The conjugation of small molecules like this compound to polymers or macromolecules is a key strategy for developing advanced materials with tailored properties. The carboxylic acid functional group of this compound serves as a primary reactive handle for covalent attachment to various polymeric backbones.

The synthesis of these conjugates typically involves the activation of the carboxylic acid, followed by reaction with a nucleophilic functional group on the polymer, such as a hydroxyl or amine group. Carbodiimides, known as zero-length crosslinking agents, are widely used for this purpose. ui.ac.id They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by a nucleophile on the polymer to form a stable ester or amide bond. ui.ac.id

Natural polymers such as dextrin (B1630399) or synthetic polymers like poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) are common choices for creating such conjugates. ui.ac.idnih.gov For instance, conjugating a molecule to a hydrophilic polymer like dextrin can significantly enhance its aqueous solubility. ui.ac.id The choice of polymer and the method of conjugation are critical as they influence the physico-chemical characteristics and biological activity of the final macromolecular system. nih.gov

Another approach is the incorporation of this compound as a co-monomer in a polymerization reaction. This method, demonstrated in the synthesis of copolyesters like PETF from poly(ethylene terephthalate) (PET) and 2,5-furandicarboxylic acid (FDCA), can alter the polymer's fundamental properties. rsc.org Such copolymerization can improve reaction kinetics and modify the material's degradation characteristics. rsc.org By analogy, integrating this compound into a polyester (B1180765) or polyamide chain could yield materials with unique thermal or mechanical properties, driven by the presence of the dichlorophenyl and thioether moieties.

The table below outlines hypothetical examples of polymeric conjugates derived from this compound and the synthetic strategies that could be employed.

| Polymer Backbone | Linkage Type | Activating Agent | Potential Application |

| Dextran | Ester | Carbodiimide (e.g., EDC) | Biocompatible films |

| Poly(HPMA) | Amide (via modified polymer) | Carbodiimide/NHS | Functional hydrogels |

| Poly(ethylene glycol) (PEG) | Ester | Carbodiimide (e.g., DCC) | Surface modification |

| Poly(lactic acid) (PLA) | Co-polymerization | N/A (Ring-opening) | Biodegradable plastics |

Advanced Spectroscopic and Chromatographic Characterization of Novel Derivatives

The definitive identification and structural analysis of newly synthesized derivatives of this compound rely on a suite of advanced analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography provide complementary information essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the thioglycolic acid side chain. The three protons on the dichlorinated benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (typically 7.0-7.5 ppm) due to spin-spin coupling. The methylene protons (—S-CH₂—) adjacent to the sulfur atom would likely produce a singlet around 3.6-4.0 ppm. chemicalbook.com The acidic proton of the carboxyl group (—COOH) would appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. chemicalbook.com The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm range. wisc.edu The aromatic carbons would generate signals between 125 and 140 ppm, with the carbons directly bonded to chlorine atoms showing distinct shifts. The methylene carbon signal would be found further upfield, typically in the 35-40 ppm range.

Conformational analysis of these derivatives can be investigated using advanced 2D NMR techniques. The rotational freedom around the C(aryl)-S and S-CH₂ bonds dictates the molecule's three-dimensional shape in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing insights into the preferred conformation of the thioglycolic acid side chain relative to the aromatic ring.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (C-H) | 7.0 - 7.5 | Multiplet |

| ¹H | Methylene (S-CH₂) | ~3.8 | Singlet |

| ¹H | Carboxylic Acid (COOH) | >10 | Broad Singlet |

| ¹³C | Carbonyl (C=O) | 170 - 180 | Singlet |

| ¹³C | Aromatic (C-Cl) | 130 - 135 | Singlet |

| ¹³C | Aromatic (C-S) | 135 - 140 | Singlet |

| ¹³C | Aromatic (C-H) | 127 - 132 | Singlet |

| ¹³C | Methylene (S-CH₂) | 35 - 40 | Singlet |

High-Resolution Mass Spectrometry (MS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel this compound derivatives. Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), allowing for the determination of a unique molecular formula. nih.gov For the parent compound with the formula C₈H₆Cl₂O₂S, the expected monoisotopic mass is 235.9414 Da. chemimpex.com HRMS can verify this exact mass, distinguishing it from other isobaric compounds.

Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments provide definitive structural evidence. For this compound, characteristic fragmentation pathways would include:

Loss of the carboxyl group (—COOH) , resulting in a significant fragment ion.

Cleavage of the thioether bond , leading to fragments corresponding to the 2,5-dichlorothiophenol moiety and the glyoxylic acid radical.

The presence of two chlorine atoms creates a distinctive isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1, which serves as a clear signature for dichlorinated compounds.

These fragmentation pathways and the precise mass of the resulting ions allow for the unequivocal confirmation of the synthesized structure. nih.gov

| Ion/Fragment | Molecular Formula | Predicted Monoisotopic Mass (Da) | Comments |

| [M]⁺ | [C₈H₆Cl₂O₂S]⁺ | 235.9414 | Molecular ion |

| [M-COOH]⁺ | [C₇H₅Cl₂S]⁺ | 190.9540 | Loss of carboxylic acid group |

| [C₆H₃Cl₂S]⁺ | [C₆H₃Cl₂S]⁺ | 176.9383 | Ion corresponding to 2,5-dichlorothiophenolate |

| [M+Na]⁺ | [C₈H₆Cl₂O₂SNa]⁺ | 257.9233 | Sodium adduct, common in ESI |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence of molecular structure by mapping atomic positions in the solid state. This technique would not only confirm the covalent bond structure of this compound derivatives but also reveal their three-dimensional conformation and packing in the crystal lattice. odu.edu

Beyond hydrogen bonding, other weaker interactions contribute to the crystal packing. These include:

Halogen bonding: The chlorine atoms on the phenyl ring can act as electrophilic regions (sigma-holes) and interact with nucleophilic atoms like oxygen or sulfur on adjacent molecules.

π-π stacking: The aromatic rings may stack upon one another, contributing to the stability of the crystal lattice.

The analysis of these interactions, often visualized using tools like Hirshfeld surfaces, provides a deep understanding of the supramolecular architecture. nih.gov This knowledge is fundamental in crystal engineering, where the goal is to design materials with specific physical properties based on the control of intermolecular forces. cetjournal.it

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Primary interaction, likely forms dimers, dictates primary structural motif. nih.gov |

| Halogen Bond | C-Cl | O, S, or Cl | Directional interaction, influences crystal packing and orientation. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice energy and stability through aromatic system overlap. |

| Van der Waals | All atoms | All atoms | Non-directional forces that contribute to overall crystal density and stability. cetjournal.it |

Iv. Computational Chemistry and Theoretical Studies of 2,5 Dichlorophenylthioglycolic Acid and Its Derivatives

Mechanistic Computational Studies of Reaction Pathways

Computational studies are pivotal in elucidating the step-by-step pathways of chemical reactions. By modeling the interactions between molecules, it is possible to map out the entire reaction coordinate, identifying key intermediates and the energetic hurdles that must be overcome. Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations due to its balance of computational cost and accuracy in predicting the electronic structure and energy of molecules. chemrxiv.orgnih.govmdpi.com

A fundamental goal in the study of reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. masterorganicchemistry.com The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical factor that governs the rate of a chemical reaction. nih.govnih.gov Computational methods, particularly DFT, are employed to locate the precise geometry of the transition state and calculate its energy. nih.govmdpi.com This process involves sophisticated algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. nih.gov

For the synthesis of 2,5-Dichlorophenylthioglycolic acid, a plausible route is the S-alkylation of 2,5-dichlorothiophenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. A computational study of this SN2 reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (e.g., 2,5-dichlorothiophenolate and chloroacetic acid), the product (this compound), and any intermediates.

Transition State Search: Locating the transition state structure for the nucleophilic attack of the thiophenolate sulfur on the α-carbon of chloroacetic acid.

Frequency Calculation: Confirming the nature of all stationary points (reactants and products should have all real frequencies, while the TS has one imaginary frequency) and obtaining zero-point vibrational energies (ZPVE) and thermal corrections to calculate free energies.

These calculations provide a quantitative understanding of the reaction's feasibility and kinetics. nih.gov Aromaticity can also play a role in stabilizing transition states, a factor that can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. nih.gov

Interactive Table 1: Hypothetical DFT-Calculated Energies for the Synthesis of this compound. This table illustrates the type of data generated from a transition state analysis for the reaction of 2,5-dichlorothiophenolate with chloroacetic acid. Energies are typically reported in Hartrees and converted to kcal/mol for easier interpretation.

| Species | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -1387.456 | -1387.211 | 0.00 | 0.00 |

| Transition State | -1387.421 | -1387.180 | 19.45 | +19.45 (Activation Barrier) |

| Products | -1387.498 | -1387.249 | -23.85 | -23.85 (Reaction Energy) |

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction rates and equilibria. Computational solvation models are used to account for the influence of the solvent medium. chemrxiv.orgwikipedia.org These models are generally classified as either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (ε). wikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD), are commonly used in conjunction with DFT calculations for their computational efficiency. aip.orgrsc.org In these models, the solute molecule is placed within a cavity in the solvent continuum. osti.gov The electronic structure of the solute polarizes the dielectric medium, which in turn creates a reaction field that polarizes the solute's electron density. This mutual polarization is solved self-consistently, and the resulting solvation free energy is calculated.

The inclusion of solvation effects can significantly alter the calculated energy profile of a reaction. osti.gov For instance, polar solvents tend to stabilize charged species and polar transition states more effectively than nonpolar solvents. For the synthesis of this compound, which involves ionic or highly polar intermediates and transition states, the choice of solvent would be critical. Computational modeling can predict these effects by comparing the gas-phase energy barrier with the barriers calculated in various solvents. This allows for the selection of an optimal solvent to improve reaction yield and rate.

Interactive Table 2: Hypothetical Influence of Solvent on the Activation Barrier. This table shows how the calculated activation energy for a reaction can change when moving from the gas phase to solvents of different polarities.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 21.5 |

| Tetrahydrofuran (THF) | 7.5 | 18.2 |

| Dimethyl Sulfoxide (DMSO) | 47 | 15.1 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.govinformaticsjournals.co.in These models are powerful tools in drug discovery and materials science for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

A QSAR/QSPR study involves several key steps:

Data Set Selection: A series of structurally related compounds (analogues) with experimentally measured biological activity (e.g., IC₅₀ values) or a specific property (e.g., boiling point, toxicity) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), and hydrophobic (e.g., LogP) properties. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested, often by using an external set of compounds not included in the model's development, to ensure its reliability. nih.gov

For systems analogous to this compound, such as other substituted phenylthioglycolic acids or chlorinated aromatic compounds, QSAR models could be developed to predict their potential as, for example, herbicides or plant growth regulators. nih.gov By analyzing the contribution of different descriptors in the QSAR equation, one can identify the key structural features that enhance or diminish activity. For example, a QSPR analysis of chlorinated aromatic compounds could predict properties like their environmental persistence or toxicity. nih.govnih.gov

Interactive Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies. This table lists examples of descriptors that quantify different molecular characteristics.

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. nih.gov | |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | |

| Atomic Charges | Partial charges on specific atoms, indicating reactive sites. | |

| Steric/Topological | Molecular Weight (MW) | The mass of the molecule. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule. nih.gov | |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | |

| Characteristic Root Index (CRI) | A topological index reflecting molecular size and branching. nih.gov | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. |

V. Environmental Fate and Biotransformation Research of 2,5 Dichlorophenylthioglycolic Acid

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. For 2,5-Dichlorophenylthioglycolic acid, key abiotic pathways likely include the action of sunlight (photolysis) and water (hydrolysis).

Research on 2,4-D demonstrates that its photodegradation in aqueous solutions follows pseudo-first-order kinetics. The efficiency of this process is highly dependent on factors such as the initial concentration of the compound, the pH of the water, and the presence of photocatalysts like titanium dioxide (TiO2). For instance, studies have shown that the degradation efficiency of 2,4-D can reach over 95% under optimal conditions in the presence of a photocatalyst. The half-life for the photolytic degradation of 2,4-D can vary from hours to days depending on these conditions. It is plausible that this compound would exhibit similar behavior, with the thioglycolic acid side chain potentially influencing the reaction kinetics.

Table 1: Hypothetical Photolytic Degradation Kinetics of this compound based on Analogous Compounds (e.g., 2,4-D)

| Parameter | Value Range | Conditions |

| Rate Constant (k) | Varies | Dependent on light intensity, pH, and presence of photosensitizers. |

| Half-life (t½) | Hours to Days | Influenced by environmental matrix (e.g., surface water, soil). |

| Primary Mechanism | Cleavage of the ether or thioether bond, dechlorination, and ring opening. | Mediated by hydroxyl radicals generated by photolysis. |

This table is illustrative and based on data for structurally similar compounds. Specific kinetic parameters for this compound require direct experimental determination.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis would primarily depend on the stability of the bond between the dichlorophenyl group and the sulfur atom of the thioglycolic acid side chain. While specific hydrolysis data for this compound is scarce, information on similar structures suggests that this bond is relatively stable under normal environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a primary degradation pathway for this compound in aquatic systems.

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, plays a critical role in its environmental mobility and bioavailability. The extent of sorption is influenced by the chemical's properties (e.g., polarity, size) and the characteristics of the soil or sediment (e.g., organic carbon content, clay content, pH).

For organic acids like this compound, sorption is expected to be pH-dependent. At lower pH values, the carboxylic acid group will be protonated, making the molecule less water-soluble and more likely to sorb to organic matter in soil. Conversely, at higher pH values, the molecule will be deprotonated and more water-soluble, leading to lower sorption and greater mobility. Studies on other phenolic acids have demonstrated that soil organic matter is a key factor in their sorption.

Table 2: Predicted Sorption Behavior of this compound

| Soil/Sediment Component | Expected Sorption Affinity | Influencing Factors |

| Organic Matter | High | pH (lower pH increases sorption), molecular structure. |

| Clay Minerals | Moderate to Low | Cation exchange capacity, surface area, pH. |

| Sand | Very Low | Low surface area and reactivity. |

This table provides a qualitative prediction of sorption behavior. Quantitative data from equilibrium and kinetic studies are needed for a precise assessment.

Biotic Transformation and Ecosystem Impact Investigations

The most significant route for the breakdown of many organic pollutants in the environment is through the metabolic activities of microorganisms.

The biodegradation of chlorinated aromatic compounds is a well-documented phenomenon, with numerous bacterial and fungal species capable of utilizing these compounds as a source of carbon and energy. While specific microorganisms that degrade this compound have not been explicitly identified in the available literature, research on analogous compounds provides strong indications of the likely microbial players.

Studies on the degradation of 2,4-D and the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have identified several key genera of bacteria, including Pseudomonas, Burkholderia, Sphingomonas, and Arthrobacter, as potent degraders. Notably, the anaerobic degradation of 2,4,5-T has been shown to produce 2,5-dichlorophenol (B122974) as an intermediate, a likely breakdown product of this compound. The bacterium Dehalobacter has been implicated as a key organism in the reductive dechlorination steps of this process. It is highly probable that similar microbial communities, possessing the necessary enzymatic machinery, would be involved in the breakdown of this compound.

The elucidation of degradation pathways involves identifying the series of intermediate compounds, or metabolites, that are formed as the parent molecule is broken down. Based on the degradation pathways of similar compounds, a plausible pathway for this compound can be proposed.

The initial step in the microbial degradation of this compound is likely the cleavage of the thioether bond, releasing the dichlorinated aromatic ring as 2,5-dichlorophenol . This is a common initial step in the degradation of many xenobiotic compounds. From here, the pathway would likely proceed through further hydroxylation and dechlorination steps, ultimately leading to the opening of the aromatic ring and its complete mineralization to carbon dioxide and water.

A key intermediate in the degradation of many chlorinated phenols is a dichlorocatechol. In this case, 3,6-dichlorocatechol would be a likely subsequent metabolite. The degradation would then proceed through ring cleavage, a step catalyzed by dioxygenase enzymes, a well-studied class of enzymes in microbial degradation pathways.

Microbial Degradation in Soil and Aquatic Environments: Identification of Microorganisms

Enzymatic Pathways Involved in Biotransformation by Isolated Strains

The biotransformation of chlorinated aromatic compounds by microorganisms is a key process in their environmental degradation. While specific studies on this compound are not extensively documented, the enzymatic pathways involved can be inferred from research on structurally similar compounds, such as the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.govethz.ch The microbial degradation of these compounds typically involves a series of enzymatic reactions that lead to the cleavage of the aromatic ring and subsequent mineralization. nih.govresearchgate.net

The initial step in the degradation of phenoxyacetic acid herbicides often involves the cleavage of the ether bond by a dioxygenase enzyme. nih.gov For this compound, a similar initial attack on the thioether linkage is plausible, likely catalyzed by a monooxygenase or dioxygenase. This would result in the formation of 2,5-dichlorothiophenol and glycolic acid. The resulting 2,5-dichlorothiophenol would then be further hydroxylated by specific hydroxylases to form a dichlorocatechol. researchgate.net

Subsequent degradation follows established pathways for chlorinated catechols. These pathways typically proceed via either ortho or meta ring cleavage, catalyzed by chlorocatechol 1,2-dioxygenase or chlorocatechol 2,3-dioxygenase, respectively. nih.gov The resulting intermediates are then funneled into the tricarboxylic acid (TCA) cycle. The complete mineralization of this compound would thus depend on a consortium of microorganisms possessing the necessary enzymatic machinery to carry out these sequential degradation steps.

Several types of enzymes have been identified as crucial in the degradation of chlorinated aromatic compounds by isolated bacterial and fungal strains:

Dioxygenases: These enzymes, such as the α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), are often responsible for the initial attack on the side chain of phenoxyacetic acids. nih.govnih.gov

Hydroxylases: Enzymes like 2,4-dichlorophenol (B122985) hydroxylase (TfdB) are responsible for the hydroxylation of the aromatic ring, a critical step for subsequent ring cleavage. researchgate.net

Dehalogenases: These enzymes catalyze the removal of halogen substituents from aromatic or aliphatic compounds, which is a key detoxification step. researchgate.net

Laccases and Peroxidases: In some fungi, particularly white-rot fungi, extracellular enzymes like laccases and manganese peroxidases have been shown to be involved in the degradation of a wide range of aromatic pollutants, including chlorinated herbicides. nih.gov

The specific enzymes and the dominant degradation pathway for this compound would likely vary depending on the microbial species and the prevailing environmental conditions.

Potential for Uptake, Accumulation, and Translocation in Terrestrial and Aquatic Biota

The potential for this compound to be taken up, accumulated, and translocated by living organisms is a key aspect of its environmental risk assessment. As a weak acid, its uptake by plants is likely influenced by the pH of the surrounding medium. nih.govcapes.gov.br

In terrestrial environments, plants can absorb organic compounds from the soil through their roots. For weak acids like this compound, the uptake is generally favored at lower soil pH, where the compound exists predominantly in its more lipophilic, undissociated form. nih.gov This form can more readily cross the lipid membranes of root cells. Once inside the more alkaline cytoplasm, the acid dissociates, becoming trapped in what is known as an "ion trap" mechanism. This can lead to accumulation in the root tissue to concentrations higher than in the surrounding soil water. nih.govcapes.gov.br From the roots, the compound could potentially be translocated to other parts of the plant via the xylem and phloem, although the extent of this translocation would depend on its physicochemical properties.

In aquatic environments, similar uptake mechanisms are expected for aquatic plants and algae. nih.gov The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is a key parameter for assessing accumulation potential. For non-ionizable organic compounds, BCF is often correlated with the octanol-water partition coefficient (Kow). However, for ionizable compounds like this compound, this relationship is more complex and also depends on the pH of the water.

Aquatic animals can take up the compound directly from the water via their gills or skin, as well as through their diet by consuming contaminated organisms. The potential for bioaccumulation in aquatic food webs depends on the compound's persistence, its Kow, and the ability of organisms to metabolize and excrete it. mdpi.com Compounds that are resistant to metabolic degradation are more likely to biomagnify, reaching higher concentrations at higher trophic levels.

The table below summarizes the potential for uptake and accumulation based on general principles observed for similar compounds.

| Biota | Potential Uptake Pathway | Key Influencing Factors | Potential for Accumulation & Translocation |

|---|---|---|---|

| Terrestrial Plants | Root uptake from soil solution | Soil pH, organic matter content, compound's pKa and Kow | Accumulation in roots via ion trapping is likely. Translocation to shoots is possible. nih.govcapes.gov.br |

| Aquatic Plants/Algae | Direct absorption from water | Water pH, compound's pKa and Kow | Bioconcentration is probable, influenced by the degree of ionization. nih.gov |

| Aquatic Invertebrates | Dermal absorption, ingestion of contaminated food/sediment | Compound's bioavailability in water and sediment | Bioaccumulation is possible, depending on metabolic capacity. |

| Fish | Gill uptake from water, dietary intake | Metabolic transformation rate, compound's Kow | Potential for bioaccumulation if metabolic clearance is slow. nih.gov |

Environmental Monitoring and Analytical Method Development for Trace Levels

Effective environmental monitoring is essential for determining the occurrence, fate, and potential risks of this compound. This requires the development of robust and sensitive analytical methods capable of detecting and quantifying the compound at trace levels in complex environmental matrices such as water, soil, and sediment.

Development of Highly Sensitive and Selective Analytical Methods for Environmental Samples (e.g., LC-MS/MS, GC-MS)

The analysis of polar and thermally labile compounds like this compound at trace concentrations is typically achieved using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for analyzing acidic herbicides and similar polar compounds in environmental water samples. waters.comresearchgate.netnih.gov This technique offers high sensitivity and selectivity. A typical LC-MS/MS method would involve:

Sample Preparation: For water samples, a pre-concentration and clean-up step using solid-phase extraction (SPE) is common to isolate the analyte from the matrix and enhance detection limits. researchgate.net For soil and sediment, extraction with a suitable organic solvent, followed by clean-up, is necessary. semanticscholar.orgresearchgate.net

Chromatographic Separation: Reversed-phase liquid chromatography is typically used, with a C18 or similar column. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid) to ensure the analyte is in its protonated form for better retention and ionization. researchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is generally the most effective ionization technique for acidic compounds. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. waters.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative (e.g., a methyl or ethyl ester). nih.govrsc.org While this adds a step to the sample preparation, GC-MS can offer high chromatographic resolution. The analysis would involve:

Derivatization: The carboxylic acid group is converted to an ester using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

GC Separation: A capillary column with a non-polar or semi-polar stationary phase is used for separation. cromlab-instruments.esthermofisher.com

MS Detection: Electron ionization (EI) is the most common ionization source in GC-MS, producing a characteristic fragmentation pattern that is useful for identification. researchgate.net

The table below outlines typical parameters for these analytical methods, based on established methods for similar compounds.

| Parameter | LC-MS/MS | GC-MS (with derivatization) |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) for water; Solvent extraction for soil/sediment. researchgate.netsemanticscholar.org | Solvent extraction followed by derivatization (e.g., methylation). nih.gov |

| Chromatography Column | Reversed-phase (e.g., C18) | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. waters.com | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) | Single Quadrupole or Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov | Selected Ion Monitoring (SIM) or Full Scan |

| Typical Limit of Detection (LOD) | Low ng/L to µg/L range. nih.govresearchgate.net | µg/L to mg/L range |

Application of Isotope Dilution Mass Spectrometry for Accurate Quantitation

For the highest level of accuracy and precision in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. osti.govnih.govrsc.org This technique compensates for losses during sample preparation and for matrix effects during analysis. nih.gov

The principle of IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound labeled with ¹³C or ²H) to the sample at the beginning of the analytical procedure. osti.gov This labeled compound serves as an internal standard that behaves identically to the native analyte throughout the extraction, clean-up, and analysis.

The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. nih.gov Because any losses or variations in instrument response will affect both the native and the labeled compound equally, their ratio remains constant, allowing for very accurate and precise quantification. IDMS is particularly valuable for complex environmental samples where matrix effects can be significant. osti.govrsc.org

Modeling of Environmental Distribution, Persistence, and Bioaccumulation Potential

Environmental fate models are valuable tools for predicting the distribution, persistence, and bioaccumulation potential of chemicals like this compound, especially when experimental data are scarce. researchgate.netncsu.edu These models use the physicochemical properties of the compound, along with information about the environment, to simulate its behavior.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties and biological effects of a chemical based on its molecular structure. nih.govmdpi.comresearchgate.net QSARs can be developed to estimate key parameters needed for environmental fate modeling, such as Kow, bioconcentration factor (BCF), and degradation rates, when experimental data are not available. For bioaccumulation, QSARs can relate a chemical's properties (most commonly Kow) to its potential to accumulate in organisms. sfu.ca For very hydrophobic compounds, models may predict a decrease in bioaccumulation due to reduced membrane permeability or low bioavailability. nih.govsfu.ca

These modeling approaches provide a framework for assessing the likely environmental behavior of this compound and for prioritizing further research and monitoring efforts.

Vi. Potential Research Applications in Chemical Biology and Advanced Materials Science

Exploration as a Chemical Probe or Building Block in Biological Systems Research

The distinct functionalities of 2,5-dichlorophenylthioglycolic acid make it a compelling candidate for the development of chemical tools to investigate biological systems. Its potential lies in its ability to be incorporated into larger molecules to probe biological processes or to serve as a scaffold for the synthesis of new bioactive compounds.

The synthesis of novel bioactive small molecules often relies on the use of versatile chemical building blocks. This compound serves as such a precursor, with its structure being amenable to various chemical modifications. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the thioether and the dichlorophenyl ring can influence the molecule's steric and electronic properties.

A notable application of this compound is in the synthesis of complex heterocyclic compounds. For instance, it is a key intermediate in the production of 4,4',7,7'-tetrachlorothioindigo, a pigment with significant industrial value. google.com The cyclization of this compound in the presence of chlorosulfonic acid leads to the formation of a thionaphthene intermediate, which is then oxidized to the final pigment. google.com This transformation highlights the utility of this acid in constructing intricate molecular frameworks. While this specific end-product is a pigment, the underlying chemical transformations demonstrate the potential for creating a diverse range of molecules that could exhibit biological activity.

Furthermore, derivatives of this compound are being explored for their own unique properties and as intermediates for other target molecules. justia.com The presence of the dichlorophenyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes, a desirable characteristic for many drug candidates.

Table 1: Potential Bioactive Scaffolds from this compound

| Scaffold Type | Potential Biological Target Areas | Rationale |

| Thioindigo (B1682309) Derivatives | Kinase Inhibition, Anticancer | The core structure of thioindigo has been investigated for its ability to interact with ATP-binding sites of protein kinases. |

| Heterocyclic Amides | Antibacterial, Antifungal | Amide derivatives of carboxylic acids are a common feature in many antimicrobial agents. |

| Arylthio-based Esters | Anti-inflammatory, Analgesic | Esterification of the carboxylic acid can produce prodrugs with altered pharmacokinetic profiles. |

This table presents hypothetical applications based on the known reactivity of the parent compound and the biological activities of similar structural motifs.

The thioglycolic acid moiety is a recognized pharmacophore in the design of enzyme inhibitors. The sulfur atom can interact with metal ions in the active sites of metalloenzymes, while the carboxylic acid can form hydrogen bonds and salt bridges with amino acid residues. Derivatives of thioglycolic acid have been investigated for their inhibitory activity against a range of enzymes.

Recent research has highlighted the potential of various thiourea (B124793) and thioquinoline derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net These studies have shown that the nature of the substituents on the aromatic ring plays a crucial role in the inhibitory potency. nih.gov For example, bulky and electron-donating groups on the phenyl ring of thioquinoline derivatives were found to enhance their inhibitory activity against α-glucosidase. nih.gov

While direct studies on the enzyme inhibitory properties of this compound are not widely reported, its structure suggests it could serve as a scaffold for the design of novel inhibitors. The dichlorophenyl group, being a bulky and electron-withdrawing substituent, would significantly influence the binding affinity and selectivity of the molecule for a target enzyme. The development of ketoacid derivatives as slow-binding inhibitors of bacterial enzymes further supports the potential of carboxylic acid-containing compounds in this area. nih.gov

Table 2: Comparison of IC50 Values for Selected α-Glucosidase Inhibitors

| Compound Type | Example Compound | Target Enzyme | IC50 Value (µM) |

| Thioquinoline Derivative | Compound 9m (2,6-dimethylphenyl substituted) | α-Glucosidase | 14.0 ± 0.6 nih.gov |

| Thioxoimidazolidin-4-one Derivative | Compound 3j (3,5-di-NO2 substituted) | α-Glucosidase | 51 researchgate.net |

| Standard Drug | Acarbose | α-Glucosidase | Varies by study |

This table provides context for the inhibitory potential of related compound classes.

Application in Functional Materials Chemistry

The unique combination of a reactive carboxylic acid, a sulfur atom, and a halogenated aromatic ring makes this compound an attractive candidate for the development of advanced materials with tailored properties.

Thioglycolic acid and its derivatives are known to act as chain transfer agents in radical polymerization, allowing for control over the molecular weight and architecture of polymers. arkema.com The presence of the carboxylic acid group in this compound offers a handle for its incorporation into polyesters and polyamides through condensation polymerization. The resulting polymers would possess unique properties imparted by the dichlorophenylthio moiety.

The incorporation of the dichlorophenyl group into a polymer backbone could significantly alter its physicochemical properties, such as:

Thermal Stability: The presence of aromatic rings and chlorine atoms can enhance the thermal stability of the polymer.

Flame Retardancy: Halogenated compounds are often used as flame retardants.

Refractive Index: The high electron density of the aromatic ring and chlorine atoms can lead to polymers with a higher refractive index.

Hydrophobicity: The dichlorophenyl group would increase the hydrophobicity of the polymer, making it suitable for applications requiring water resistance.

Ester derivatives of thioglycolic acid have been synthesized for polymerization, indicating the feasibility of using such compounds as monomers. google.com The polymerization of this compound or its derivatives could lead to novel materials for coatings, specialty plastics, and advanced composites.

The thiol group of thioglycolic acid and its derivatives can strongly bind to the surface of various materials, including metals and metal oxides. This property is exploited for surface functionalization, enabling the tailoring of surface properties for specific applications. Thioglycolic acid has been used to functionalize metal-organic frameworks (MOFs) for the selective adsorption of dyes. taylorandfrancis.com

This compound could be employed as a surface modification agent to impart specific functionalities to a material's surface. The carboxylic acid group can be used for further chemical reactions, such as the attachment of biomolecules or drug molecules for controlled release applications. The dichlorophenyl group would create a hydrophobic surface, which could be advantageous in applications such as anti-fouling coatings or as a stationary phase in chromatography.

Interdisciplinary Research with Nanotechnology for Novel Applications

The functionalization of nanoparticles to impart specific properties is a cornerstone of nanotechnology. Thioglycolic acid has been successfully used to cap semiconductor quantum dots and to link silver nanocrystals to upconverting nanoparticles (UCNPs) for theranostic applications. taylorandfrancis.com The thiol group provides a stable anchor to the nanoparticle surface, while the carboxylic acid group offers a point of attachment for other molecules.

The use of this compound as a capping agent for nanoparticles could lead to novel nanomaterials with unique optical, electronic, and biological properties. The dichlorophenyl group could influence the nanoparticle's interaction with its environment, for example, by promoting its uptake into cells or by altering its photophysical properties. The ability to further functionalize the carboxylic acid group would open up possibilities for creating multifunctional nanoprobes for bioimaging, biosensing, and targeted drug delivery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichlorophenylthioglycolic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves the nucleophilic substitution of 2,5-dichlorophenyl derivatives with thioglycolic acid under basic conditions (e.g., NaOH or KOH). Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical for optimizing yield and minimizing side reactions like hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–7.8 ppm) and the thioglycolic acid moiety (δ 3.5–4.0 ppm for -CH₂-S-). Infrared (IR) spectroscopy detects the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 235.96). Cross-referencing with PubChem data ensures consistency .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days. Kinetic modeling (Arrhenius equation) predicts shelf life, while LC-MS identifies degradation products (e.g., oxidation of the thioether group) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

- Methodological Answer : Discrepancies often arise from incomplete DFT (Density Functional Theory) models (e.g., neglecting solvent effects or dispersion forces). Refine simulations using hybrid functionals (e.g., B3LYP-D3) with explicit solvent models (water/DMSO). Validate via kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways experimentally. Cross-check with crystallographic data (if available) to resolve stereoelectronic conflicts .

Q. What experimental designs are optimal for studying the acid’s catalytic or inhibitory activity in biological systems?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with enzyme targets (e.g., carboxylases or kinases). Include negative controls (solvent-only) and positive controls (known inhibitors). For catalytic studies, employ Michaelis-Menten kinetics under varying pH and temperature. Mitigate off-target effects via competitive binding assays (surface plasmon resonance) or CRISPR-edited cell lines lacking the target enzyme .

Q. How can researchers address batch-to-batch variability in synthesis, and what statistical methods ensure reproducibility?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., reactant stoichiometry, stirring rate). Use ANOVA to analyze variance between batches. For reproducibility, standardize protocols with process analytical technology (PAT) tools (e.g., in-situ FTIR for real-time reaction monitoring). Report results with 95% confidence intervals and Cohen’s d effect sizes to quantify variability .

Q. What strategies mitigate interference from this compound’s degradation products in analytical assays?

- Methodological Answer : Employ orthogonal separation techniques (HPLC coupled with capillary electrophoresis) to isolate degradation peaks. Derivatize the compound (e.g., methyl ester formation) to enhance stability during analysis. For bioassays, use affinity purification (e.g., antibody-conjugated beads) to remove degradants. Confirm purity via spiked recovery experiments (>90% recovery validates method robustness) .

Ethical and Methodological Considerations

Q. How should researchers ethically report conflicting data on the compound’s environmental toxicity?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all raw data (e.g., LC-MS chromatograms, NMR spectra) in supplementary materials. Perform systematic reviews to contextualize contradictions, and use funnel plots to assess publication bias. Transparently discuss limitations (e.g., assay sensitivity thresholds) in the methodology section .

Q. What safety protocols are essential when handling this compound in high-throughput screening?

- Methodological Answer : Use glove boxes or fume hoods for air-sensitive steps. Conduct toxicity screenings (e.g., Ames test for mutagenicity) prior to large-scale use. Implement engineering controls (e.g., automated liquid handlers) to minimize human exposure. Document Material Safety Data Sheets (MSDS) with first-aid measures for dermal/ocular contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.